5-(Chloromethyl)-1-ethyl-1H-imidazole
Overview
Description
5-(Chloromethyl)-1-ethyl-1H-imidazole: is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with a chloromethyl group at the 5-position and an ethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-1-ethyl-1H-imidazole typically involves the chloromethylation of 1-ethyl-1H-imidazole. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-(Chloromethyl)-1-ethyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the substituents attached to it.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of the imidazole ring.
Oxidation: Oxidized imidazole derivatives with additional functional groups.
Reduction: Reduced imidazole compounds with modified substituents.
Scientific Research Applications
Chemistry: 5-(Chloromethyl)-1-ethyl-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: In biological research, this compound can be used to study the interactions of imidazole derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-ethyl-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function or altering their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Ethyl-1H-imidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Hydroxymethyl)-1-ethyl-1H-imidazole: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
5-(Bromomethyl)-1-ethyl-1H-imidazole: Similar to the chloromethyl derivative but with a bromine atom, which can affect the compound’s reactivity and selectivity in chemical reactions.
Uniqueness: 5-(Chloromethyl)-1-ethyl-1H-imidazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Properties
IUPAC Name |
5-(chloromethyl)-1-ethylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-2-9-5-8-4-6(9)3-7/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKWKZAXFXJTAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629116 | |
Record name | 5-(Chloromethyl)-1-ethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790654-82-9 | |
Record name | 5-(Chloromethyl)-1-ethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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